Cas no 2229335-52-6 (tert-butyl 4-1-(aminomethyl)cyclobutyl-3-methylpiperidine-1-carboxylate)

Tert-butyl 4-[1-(aminomethyl)cyclobutyl]-3-methylpiperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for pharmaceutical and agrochemical applications. Its structure features a cyclobutyl and piperidine moiety, offering steric and electronic properties that enhance reactivity in complex transformations. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during synthetic processes while allowing selective deprotection under mild conditions. The aminomethyl functionality provides a reactive handle for further derivatization, facilitating the construction of diverse molecular scaffolds. This compound is well-suited for medicinal chemistry research, enabling the development of novel bioactive molecules with optimized pharmacokinetic properties. Its high purity and consistent performance make it a reliable choice for demanding synthetic applications.
tert-butyl 4-1-(aminomethyl)cyclobutyl-3-methylpiperidine-1-carboxylate structure
2229335-52-6 structure
Product name:tert-butyl 4-1-(aminomethyl)cyclobutyl-3-methylpiperidine-1-carboxylate
CAS No:2229335-52-6
MF:C16H30N2O2
Molecular Weight:282.421604633331
CID:5859687
PubChem ID:165829128

tert-butyl 4-1-(aminomethyl)cyclobutyl-3-methylpiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 4-1-(aminomethyl)cyclobutyl-3-methylpiperidine-1-carboxylate
    • EN300-1903911
    • tert-butyl 4-[1-(aminomethyl)cyclobutyl]-3-methylpiperidine-1-carboxylate
    • 2229335-52-6
    • インチ: 1S/C16H30N2O2/c1-12-10-18(14(19)20-15(2,3)4)9-6-13(12)16(11-17)7-5-8-16/h12-13H,5-11,17H2,1-4H3
    • InChIKey: CWPLBFNHWZRYTC-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCC(C(C)C1)C1(CN)CCC1)=O

計算された属性

  • 精确分子量: 282.230728204g/mol
  • 同位素质量: 282.230728204g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 358
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.6Ų
  • XLogP3: 2.5

tert-butyl 4-1-(aminomethyl)cyclobutyl-3-methylpiperidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1903911-2.5g
tert-butyl 4-[1-(aminomethyl)cyclobutyl]-3-methylpiperidine-1-carboxylate
2229335-52-6
2.5g
$3389.0 2023-09-18
Enamine
EN300-1903911-1g
tert-butyl 4-[1-(aminomethyl)cyclobutyl]-3-methylpiperidine-1-carboxylate
2229335-52-6
1g
$1729.0 2023-09-18
Enamine
EN300-1903911-5g
tert-butyl 4-[1-(aminomethyl)cyclobutyl]-3-methylpiperidine-1-carboxylate
2229335-52-6
5g
$5014.0 2023-09-18
Enamine
EN300-1903911-10g
tert-butyl 4-[1-(aminomethyl)cyclobutyl]-3-methylpiperidine-1-carboxylate
2229335-52-6
10g
$7435.0 2023-09-18
Enamine
EN300-1903911-0.25g
tert-butyl 4-[1-(aminomethyl)cyclobutyl]-3-methylpiperidine-1-carboxylate
2229335-52-6
0.25g
$1591.0 2023-09-18
Enamine
EN300-1903911-0.05g
tert-butyl 4-[1-(aminomethyl)cyclobutyl]-3-methylpiperidine-1-carboxylate
2229335-52-6
0.05g
$1452.0 2023-09-18
Enamine
EN300-1903911-1.0g
tert-butyl 4-[1-(aminomethyl)cyclobutyl]-3-methylpiperidine-1-carboxylate
2229335-52-6
1g
$1729.0 2023-06-01
Enamine
EN300-1903911-5.0g
tert-butyl 4-[1-(aminomethyl)cyclobutyl]-3-methylpiperidine-1-carboxylate
2229335-52-6
5g
$5014.0 2023-06-01
Enamine
EN300-1903911-10.0g
tert-butyl 4-[1-(aminomethyl)cyclobutyl]-3-methylpiperidine-1-carboxylate
2229335-52-6
10g
$7435.0 2023-06-01
Enamine
EN300-1903911-0.5g
tert-butyl 4-[1-(aminomethyl)cyclobutyl]-3-methylpiperidine-1-carboxylate
2229335-52-6
0.5g
$1660.0 2023-09-18

tert-butyl 4-1-(aminomethyl)cyclobutyl-3-methylpiperidine-1-carboxylate 関連文献

tert-butyl 4-1-(aminomethyl)cyclobutyl-3-methylpiperidine-1-carboxylateに関する追加情報

Introduction to Tert-butyl 4-1-(aminomethyl)cyclobutyl-3-methylpiperidine-1-carboxylate (CAS No. 2229335-52-6)

Tert-butyl 4-1-(aminomethyl)cyclobutyl-3-methylpiperidine-1-carboxylate, with the CAS number 2229335-52-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules known for their complex structural features and potential biological activities. The presence of multiple functional groups, including an amine and a carboxylate moiety, makes it a versatile scaffold for further chemical modifications and biological evaluations.

The compound's structure is characterized by a cyclobutyl ring substituted with a methyl group at the 3-position and an amine-methyl group at the 1-position of the ring. This configuration contributes to its unique physicochemical properties, which are essential for its application in drug discovery and development. The tert-butyl group at the 4-position further enhances the steric hindrance around the molecule, influencing its interactions with biological targets.

In recent years, there has been a growing interest in developing novel piperidine-based derivatives due to their demonstrated efficacy in various therapeutic areas. Piperidine scaffolds are known for their ability to modulate enzyme activity and receptor binding, making them valuable in the design of small-molecule drugs. The specific modification of Tert-butyl 4-1-(aminomethyl)cyclobutyl-3-methylpiperidine-1-carboxylate allows for fine-tuning of its pharmacological profile, enabling researchers to explore its potential as a lead compound or intermediate in drug synthesis.

One of the most compelling aspects of this compound is its potential application in the development of targeted therapies. The amine group provides a site for further functionalization, allowing chemists to attach various pharmacophores that can enhance binding affinity or improve metabolic stability. Additionally, the carboxylate group can be used to form salts or esters, which can influence the solubility and bioavailability of the final drug product.

Recent studies have highlighted the importance of structural diversity in drug discovery programs. Compounds like Tert-butyl 4-1-(aminomethyl)cyclobutyl-3-methylpiperidine-1-carboxylate exemplify this principle by offering a unique combination of structural features that can be exploited for therapeutic benefit. Researchers have been particularly interested in exploring its potential as an intermediate in the synthesis of more complex molecules with enhanced pharmacological properties.

The synthesis of Tert-butyl 4-1-(aminomethyl)cyclobutyl-3-methylpiperidine-1-carboxylate involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as transition metal-catalyzed reactions and protecting group strategies, has been crucial in achieving the desired molecular architecture. These methods not only improve efficiency but also allow for greater control over the stereochemistry of the product, which is critical for biological activity.

The compound's potential biological activity has been explored through various in vitro assays. Initial studies have shown promising results in modulating enzyme kinetics and receptor interactions, suggesting its utility in treating a range of diseases. For instance, its ability to interact with specific protein targets could make it valuable in developing treatments for neurological disorders or inflammatory conditions. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.

One area where this compound shows particular promise is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is associated with numerous diseases, including cancer. By targeting specific kinases, Tert-butyl 4-1-(aminomethyl)cyclobutyl-3-methylpiperidine-1-carboxylate could potentially disrupt abnormal signaling pathways and restore normal cellular function.

The compound's unique structural features also make it an attractive candidate for use in combinatorial chemistry libraries. By systematically varying different functional groups within its framework, researchers can generate libraries of related compounds that can be screened for biological activity. This approach has been successful in identifying novel lead compounds with improved efficacy and reduced side effects.

In conclusion, Tert-butyl 4-1-(aminomethyl)cyclobutyl-3-methylpiperidine-1-carboxylate (CAS No. 2229335-52-6) represents a significant advancement in pharmaceutical chemistry. Its complex structure and versatile functional groups make it a valuable tool for drug discovery and development. With ongoing research focused on exploring its biological activities and synthetic applications, this compound holds great promise for contributing to future therapeutic innovations.

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